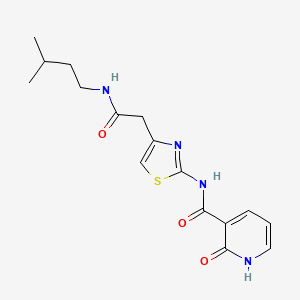

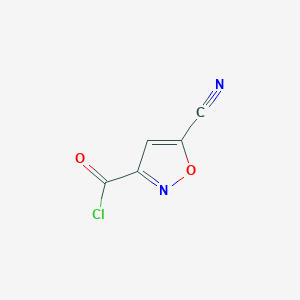

![molecular formula C23H26F3N3O2 B2417964 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide CAS No. 1396812-47-7](/img/structure/B2417964.png)

4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide is a useful research compound. Its molecular formula is C23H26F3N3O2 and its molecular weight is 433.475. The purity is usually 95%.

BenchChem offers high-quality 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of derivatives structurally related to the compound involves multi-step reaction sequences. For instance, a series of compounds were synthesized via a complex process involving the condensation of ethyl acetoacetate, various aldehydes, and ammonia, followed by a series of transformations to yield the final products. These products were characterized by elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, confirming their structures and providing a basis for further studies on their applications (Dangi et al., 2010).

Potential Antimicrobial Applications

Research into the antimicrobial properties of quinazoline derivatives has shown promising results. For example, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities. The compounds demonstrated activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2011).

Reaction Mechanisms and Catalysis

The study of reaction mechanisms involving tertiary carboxamides highlights the synthesis of 1-acyloxyiminium salts and 1-acyloxyenamines. These compounds were obtained by acylating tertiary carboxamides with benzoyl or acetyl chloride in the presence of silver trifluoromethanesulfonate. This research provides insights into the reactivity and potential catalytic applications of compounds related to the structural framework of the compound (Bottomley & Boyd, 1980).

Regioselectivity in Chemical Synthesis

The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the structural motif of the compound, was investigated. This study employed density functional theory (DFT) methods to explore the acid/base behavior and potential reaction pathways, offering valuable insights into the selective synthesis of complex organic molecules (Batalha et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

The compound interacts with its target, the WRN helicase, by binding to its active site . This binding inhibits the helicase activity of WRN, preventing it from unwinding DNA and disrupting the DNA repair and replication processes . This disruption can lead to cell death, particularly in cancer cells that rely heavily on these processes for survival and proliferation .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication. These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . The disruption of these pathways leads to the accumulation of DNA damage and genomic instability, promoting cell death .

Pharmacokinetics

Similar compounds have been shown to exhibit potent analgesic efficacy and a duration of action ranging from ultrashort to long . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

Result of Action

The result of the compound’s action is the induction of cell death, particularly in cancer cells. By inhibiting WRN helicase and disrupting DNA repair and replication processes, the compound promotes the accumulation of DNA damage and genomic instability . This leads to cell death and can inhibit the growth and proliferation of cancer cells .

Propiedades

IUPAC Name |

4-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O2/c24-23(25,26)20-17-8-4-5-9-18(17)28-19(29-20)10-13-27-21(30)22(11-14-31-15-12-22)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHLSSWASMZXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2417884.png)

![3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2417893.png)

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)

![6-O-Ethyl 3-O-methyl 7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate](/img/structure/B2417896.png)

![N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2417897.png)

![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)